

Hpse1-IN-1 CAS number and supplier information

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Compound of Interest

Compound Name: Hpse1-IN-1

Cat. No.: B12369530

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Hpse1-IN-1: A Technical Guide for Researchers

An In-depth Examination of the Selective Heparanase-1 Inhibitor

This technical guide provides a comprehensive overview of **Hpse1-IN-1**, a selective inhibitor of Heparanase-1 (HPSE1), for researchers, scientists, and drug development professionals. This document details its chemical properties, supplier information, biological activity, and the signaling pathways it modulates.

Chemical Identity and Supplier Information

Hpse1-IN-1, also referred to as compound 16 in its primary discovery literature, is a potent and selective inhibitor of heparanase-1.^{[1][2]}

Identifier	Value
Compound Name	Hpse1-IN-1
CAS Number	2876926-29-1 ^{[2][3]}
Molecular Formula	C ₃₀ H ₃₀ N ₂ O ₆ ^[3]
Molecular Weight	514.57 g/mol ^[3]

Suppliers:

Supplier	Product Number
MedChemExpress	HY-155410[2]
Axygen	
Ambeed	A1601167[4]
ChemicalBook	

Biological Activity and Selectivity

Hpse1-IN-1 is a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative.[1] It demonstrates potent and selective inhibitory activity against heparanase-1 (HPSE1), an endo- β -d-glucuronidase that degrades heparan sulfate proteoglycans.[1] Notably, **Hpse1-IN-1** exhibits improved selectivity for HPSE1 over other enzymes like exo- β -d-glucuronidase (GUS β) and glucocerebrosidase (GBA) when compared to earlier compounds in its series.[1]

Target	Activity
Heparanase-1 (HPSE1)	Potent Inhibitor[1]
exo- β -d-glucuronidase (GUS β)	Reduced Inhibitory Activity[1]
glucocerebrosidase (GBA)	Reduced Inhibitory Activity[1]

Experimental Protocols

The following are generalized experimental protocols based on the discovery and characterization of **Hpse1-IN-1** and similar heparanase inhibitors. For specific details, it is recommended to consult the primary publication by Imai Y et al. (2024).

In Vitro HPSE1 Inhibition Assay:

A typical assay to determine the inhibitory activity of **Hpse1-IN-1** against HPSE1 would involve the following steps:

- Enzyme and Substrate Preparation: Recombinant human HPSE1 and a suitable heparan sulfate substrate are prepared in an appropriate assay buffer.

- **Inhibitor Preparation:** **Hpse1-IN-1** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
- **Assay Reaction:** The enzyme, substrate, and inhibitor are incubated together for a defined period at an optimal temperature.
- **Detection:** The degradation of the heparan sulfate substrate is measured. This can be achieved through various methods, such as monitoring the release of a fluorescently labeled fragment.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

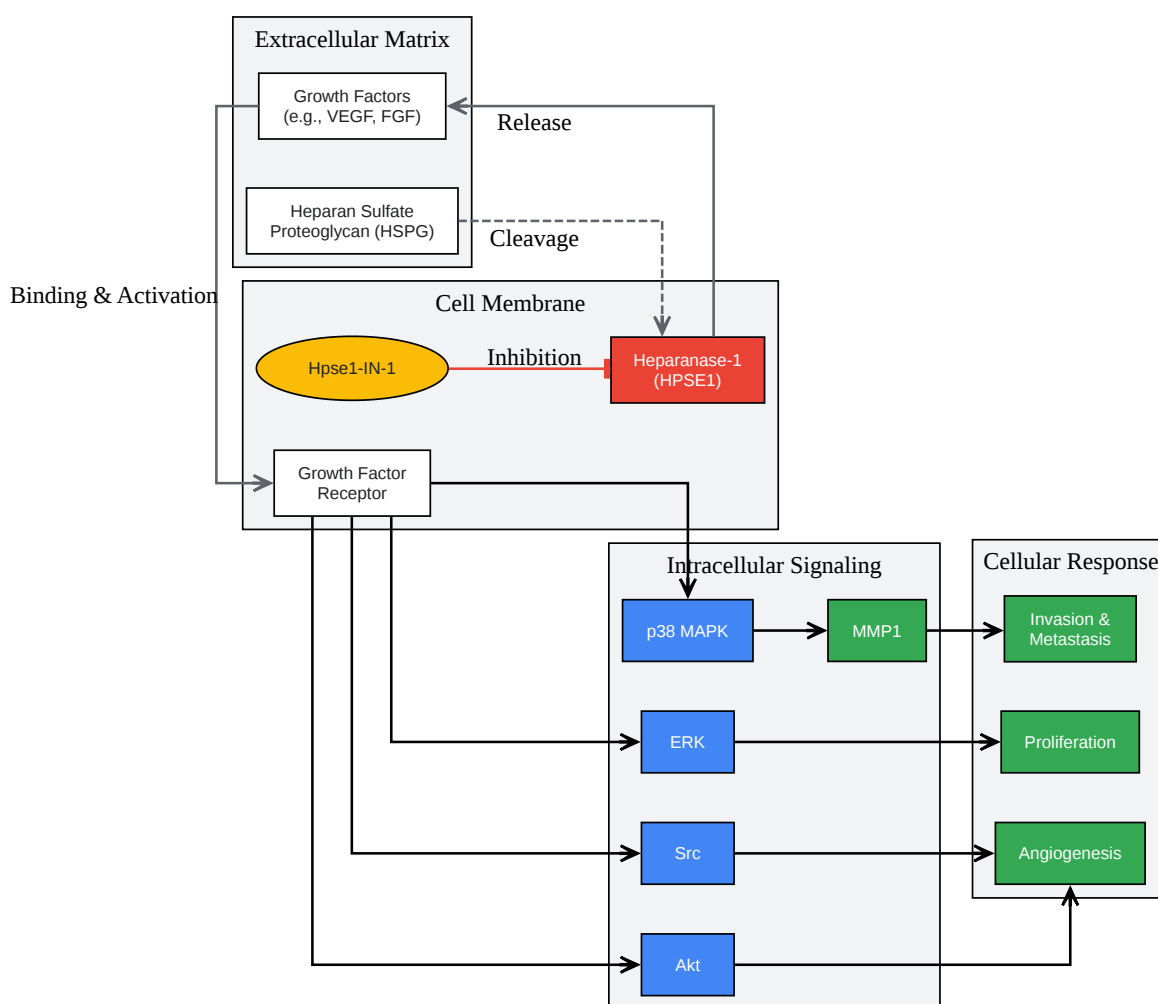
Signaling Pathways

Heparanase-1 plays a crucial role in the remodeling of the extracellular matrix and is implicated in various pathological processes, including cancer and inflammation.[5] Its activity influences several signaling pathways. **Hpse1-IN-1**, by inhibiting HPSE1, is expected to modulate these pathways.

HPSE1 activity can lead to the release of heparan sulfate-bound growth factors and cytokines, which in turn can activate downstream signaling cascades. Some of the key pathways influenced by HPSE1 include:

- **VEGF Signaling:** HPSE1 can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, through the activation of Src, Akt, and p38 signaling pathways.[6]
- **ERK Signaling:** HPSE1 activity can lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, survival, and differentiation.[7]
- **p38 MAPK Signaling:** In colorectal cancer, HPSE1 has been shown to regulate the expression of Matrix Metalloproteinase-1 (MMP1) via the p38 MAPK signaling pathway, promoting tumor invasion and metastasis.[8]

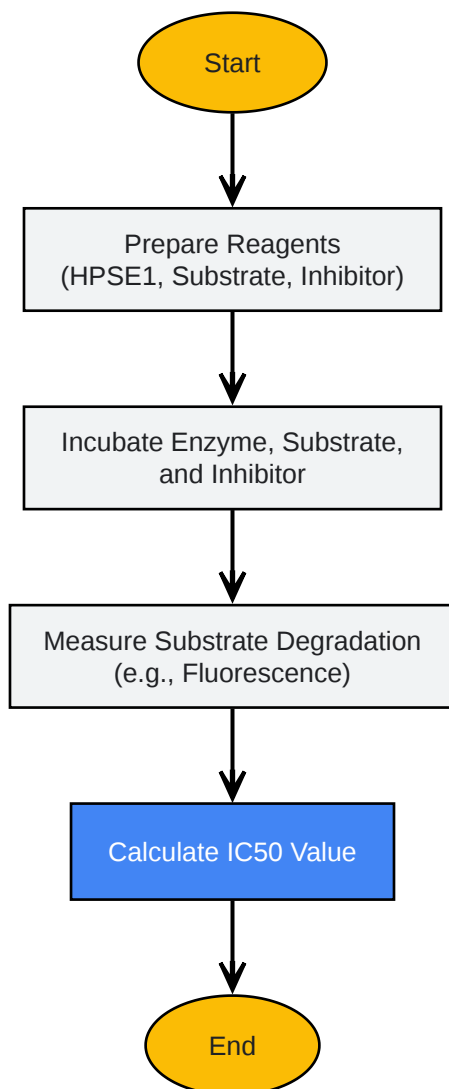
Diagram of the HPSE1 Signaling Pathway:



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Caption: HPSE1-mediated signaling and its inhibition by **Hpse1-IN-1**.

Experimental Workflow for Inhibitor Screening:



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Caption: A generalized workflow for in vitro screening of HPSE1 inhibitors.

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